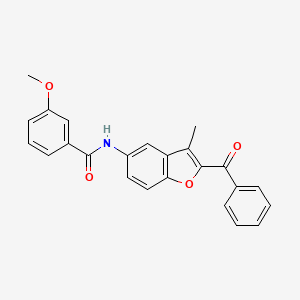
N-(2-benzoyl-3-methyl-1-benzofuran-5-yl)-3-methoxybenzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(2-benzoyl-3-methyl-1-benzofuran-5-yl)-3-methoxybenzamide, commonly known as BMF, is a chemical compound that has gained significant attention in scientific research due to its potential application in the field of medicine. BMF is a benzofuran derivative that has been synthesized using various methods, and its mechanism of action and biochemical and physiological effects have been extensively studied. In
作用机制
The mechanism of action of BMF is not fully understood, but it is believed to involve the inhibition of various signaling pathways and enzymes. BMF has been found to inhibit the activity of the enzyme poly(ADP-ribose) polymerase (PARP), which is involved in DNA repair and cell survival. Inhibition of PARP can lead to DNA damage and apoptosis in cancer cells. BMF has also been shown to inhibit the activity of the enzyme cyclooxygenase-2 (COX-2), which is involved in the production of pro-inflammatory prostaglandins. Inhibition of COX-2 can reduce inflammation and oxidative stress. BMF has also been found to activate the protein kinase AMP-activated protein kinase (AMPK), which is involved in the regulation of energy metabolism and cell survival.
Biochemical and Physiological Effects:
BMF has been found to have various biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells by activating caspases and inhibiting anti-apoptotic proteins. BMF has also been found to inhibit angiogenesis (the formation of new blood vessels) in tumors by reducing the expression of vascular endothelial growth factor (VEGF) and other angiogenic factors. Additionally, BMF has been found to reduce inflammation and oxidative stress by inhibiting the production of pro-inflammatory cytokines and reactive oxygen species (ROS). BMF has also been found to improve cognitive function and reduce neuronal cell death in animal models of neurodegenerative diseases.
实验室实验的优点和局限性
BMF has several advantages for lab experiments, including its high yield and purity, its ability to induce apoptosis in cancer cells, and its anti-inflammatory and neuroprotective properties. However, BMF also has some limitations, including its low solubility in water and its potential toxicity at high concentrations. Further research is needed to determine the optimal concentration and dosing of BMF for various applications.
未来方向
There are several future directions for research on BMF. One area of research is the development of BMF analogs with improved solubility and bioavailability. Another area of research is the investigation of the potential use of BMF as a therapeutic agent for neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Additionally, further research is needed to elucidate the mechanism of action of BMF and its effects on various signaling pathways and enzymes. Overall, BMF has significant potential for scientific research and may have important implications for the development of new treatments for cancer, inflammation, and neurodegenerative diseases.
合成方法
BMF can be synthesized using various methods, including the reaction of 2-acetylbenzoic acid with 3-methyl-2-benzofuran-1,4-dione in the presence of a base such as sodium hydroxide. Another method involves the reaction of 2-benzoyl-3-methylbenzoic acid with 5-amino-2-methoxybenzoic acid in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP). The yield and purity of BMF can be improved by using different solvents, reaction conditions, and purification methods.
科学研究应用
BMF has been found to have potential applications in scientific research, particularly in the field of medicine. It has been shown to have anticancer, anti-inflammatory, and neuroprotective properties. BMF has been studied as a potential treatment for various types of cancer, including breast, lung, and colon cancer. It has been found to induce apoptosis (programmed cell death) in cancer cells and inhibit tumor growth. BMF has also been shown to have anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines and reducing oxidative stress. Additionally, BMF has been found to have neuroprotective effects by reducing neuronal cell death and improving cognitive function.
属性
IUPAC Name |
N-(2-benzoyl-3-methyl-1-benzofuran-5-yl)-3-methoxybenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H19NO4/c1-15-20-14-18(25-24(27)17-9-6-10-19(13-17)28-2)11-12-21(20)29-23(15)22(26)16-7-4-3-5-8-16/h3-14H,1-2H3,(H,25,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NJYSPDKTDNBTTP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(OC2=C1C=C(C=C2)NC(=O)C3=CC(=CC=C3)OC)C(=O)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H19NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-benzoyl-3-methyl-1-benzofuran-5-yl)-3-methoxybenzamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

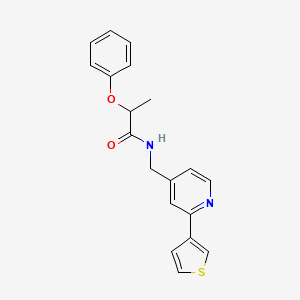
![methyl 4-((2-(7-oxofuro[2,3-c]pyridin-6(7H)-yl)ethyl)carbamoyl)benzoate](/img/structure/B2857436.png)
![1-(3,4-Dimethoxyphenyl)-3-[(1-methyltriazole-4-carbonyl)amino]thiourea](/img/structure/B2857437.png)
![6,7,8,9-Tetrahydrodibenzo[b,d]furan-4-carboxylic acid](/img/structure/B2857438.png)
amine hydrochloride](/img/structure/B2857440.png)
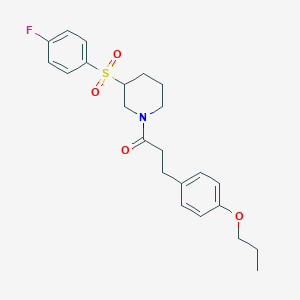
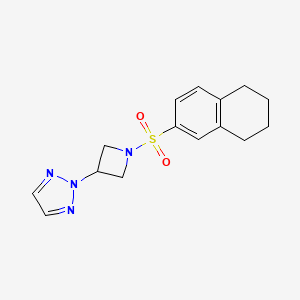
![8-(3,4-Dimethylphenyl)-3-ethyl-1,6,7-trimethyl-1,3,5-trihydro-4-imidazolino[1, 2-h]purine-2,4-dione](/img/structure/B2857444.png)
![N-[(4-pyrimidinylthio)methyl]benzamide](/img/structure/B2857446.png)
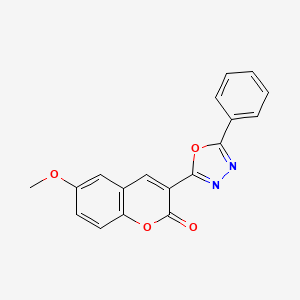
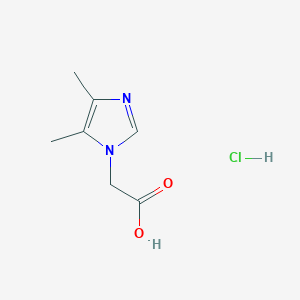
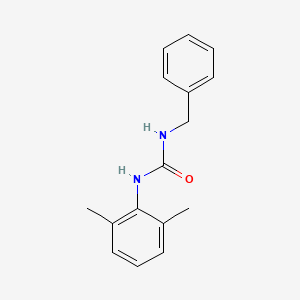
![2-(1-Benzothiophen-2-yl)-1-[(9-methylpurin-6-yl)amino]propan-2-ol](/img/structure/B2857457.png)
![3-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-6-ethyl-7-((3-methylbut-2-en-1-yl)oxy)-4H-chromen-4-one](/img/structure/B2857458.png)